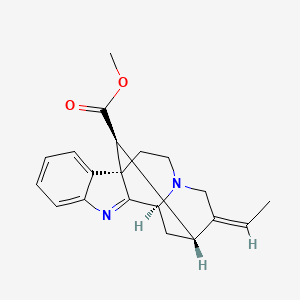
2S-hydroxyhexadecanoic acid
説明
(S)-2-hydroxyhexadecanoic acid is the S-enantiomer of 2-hydroxypalmitic acid. It is a 2-hydroxyhexadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyhexadecanoate. It is an enantiomer of a (R)-2-hydroxyhexadecanoic acid.
科学的研究の応用
Synthesis and Characterization
- 2S-hydroxyhexadecanoic acid has been a subject of synthesis and characterization studies. Tulloch (1982) reported the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity. This study highlights the importance of precise synthetic methods in producing specific isomers of hexadecanoic acids.
Monolayer Studies and Interfacial Behavior
- The interfacial behavior of hydroxyhexadecanoic acids, including 2-hydroxyhexadecanoic acid, has been investigated. Kellner and Cadenhead (1978) studied their monolayer characteristics, revealing insights into the effects of attaching secondary hydrophilic groups along the alkane chain of fatty acids.
Environmental Applications
- The occurrence and analysis of 2-hydroxyhexadecanoic acid in various environmental samples have been explored. Matsumoto, Shioya, and Nagashima (1984) found 2-hydroxy acids, including 2-hydroxyhexadecanoic acid, in microalgae, highlighting its potential importance in natural environments and classification of algal species.
Biological and Medical Research
- 2-Hydroxyhexadecanoic acid has been studied for its potential biological and medical applications. Harper et al. (1996) investigated the antiviral activity of hydroxy fatty acids, including 2-hydroxyhexadecanoic acid, against a range of viruses, indicating its potential therapeutic uses.
Plant Biology
- In plant biology, 2-hydroxyhexadecanoic acid has been identified in cutin and suberin hydrolysates. Holloway and Deas (1971) identified isomers of dihydroxyhexadecanoic acid in these hydrolysates, contributing to understanding the biosynthesis of plant cutin and suberin.
Analytical Chemistry
- In analytical chemistry, 2-hydroxyhexadecanoic acid has been used in methods for detecting and characterizing substances. For instance, Chan et al. (2010) utilized 16-mercaptohexadecanoic acid capped CdSe quantum dots for ultrasensitive copper(II) detection, demonstrating its utility in sensitive analytical methods.
特性
分子式 |
C16H32O3 |
|---|---|
分子量 |
272.42 g/mol |
IUPAC名 |
(2S)-2-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChIキー |
JGHSBPIZNUXPLA-HNNXBMFYSA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


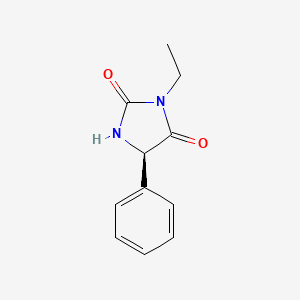

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
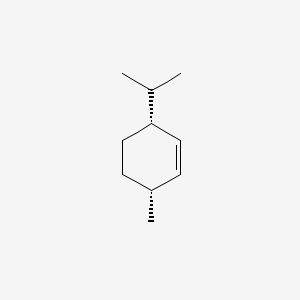
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

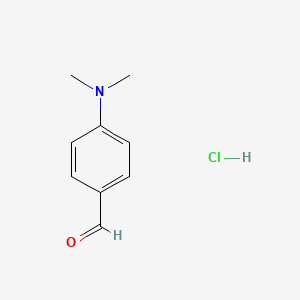
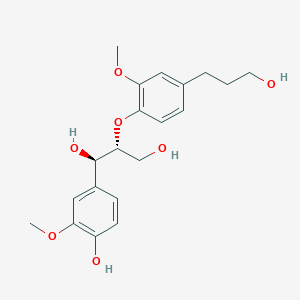

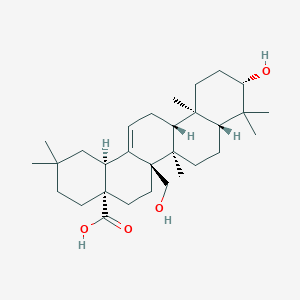
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
